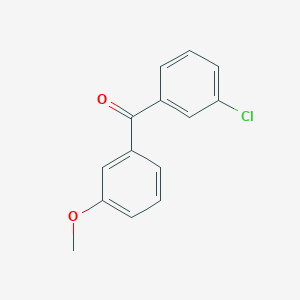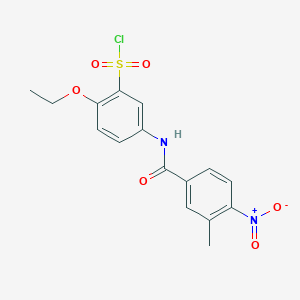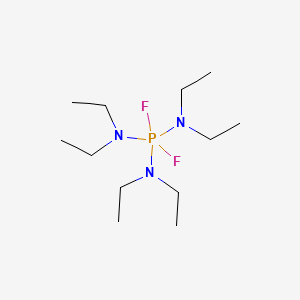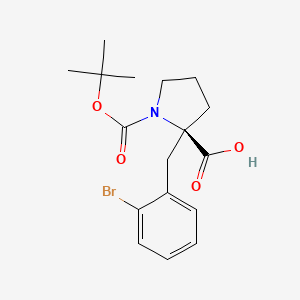
1,2-Bis(4-nitrophenyl)ethane-1,2-dione
Übersicht
Beschreibung
1,2-Bis(4-nitrophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H10N2O4. It is characterized by two nitro groups (-NO2) attached to the benzene rings at the 4th position, and a diketone functional group (C=O) in the ethane backbone. This compound is part of the broader class of nitroaromatic compounds, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the diketone structure.
Oxidation of 1,2-Bis(4-nitrophenyl)ethane: Another method involves the oxidation of 1,2-bis(4-nitrophenyl)ethane using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex nitroaromatic compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1,2-bis(4-aminophenyl)ethane-1,2-dione.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation using Raney nickel.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Higher oxidation states of nitroaromatic compounds.
Reduction Products: Aminonitro compounds.
Substitution Products: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis(4-nitrophenyl)ethane-1,2-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound has been studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
1,2-Bis(4-nitrophenyl)ethane-1,2-dione is structurally similar to other nitroaromatic compounds such as 1,2-bis(4-nitrophenyl)ethane and bis(4-nitrophenyl)disulfide. The presence of the diketone group allows for additional reactions and derivatives that are not possible with simpler nitroaromatic compounds.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4-nitrophenyl)ethane
Bis(4-nitrophenyl)disulfide
1,2-Bis(4-nitrophenyl)ethyne
Eigenschaften
IUPAC Name |
1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNWVLBLGRGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365275 | |
| Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6067-45-4 | |
| Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)








